molecular formula C10H18O5 B14749108 4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate

4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate

Cat. No.: B14749108
M. Wt: 218.25 g/mol
InChI Key: QSPFODILBPEKTM-UHFFFAOYSA-N
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Description

4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a unique structure that includes multiple hydroxyl groups and a dimethylbut-2-enoate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dimethylbut-2-enoic acid with 4,4,4-Tris(oxidanyl)butanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of biochemical probes or as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester moiety can undergo hydrolysis, releasing the active components that interact with specific pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Tris(oxidanyl)butyl acetate
  • 2,3-Dimethylbut-2-enoic acid
  • 4,4,4-Tris(oxidanyl)butanol

Uniqueness

4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate is unique due to its combination of multiple hydroxyl groups and a dimethylbut-2-enoate moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

4,4,4-trihydroxybutyl 2,3-dimethylbut-2-enoate

InChI

InChI=1S/C10H18O5/c1-7(2)8(3)9(11)15-6-4-5-10(12,13)14/h12-14H,4-6H2,1-3H3

InChI Key

QSPFODILBPEKTM-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C(=O)OCCCC(O)(O)O)C

Origin of Product

United States

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